molecular formula C10H3Cl2IN2S B13756492 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile

5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile

Cat. No.: B13756492
M. Wt: 381.02 g/mol
InChI Key: KTVKACXYWBBHLA-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an iodine atom, and a nitrile group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dichlorophenyl isothiocyanate with iodine and a suitable nitrile source can lead to the formation of the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is unique due to the presence of the iodine atom and the nitrile group, which confer distinct reactivity and potential for further functionalization. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H3Cl2IN2S

Molecular Weight

381.02 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H3Cl2IN2S/c11-6-1-5(2-7(12)3-6)9-8(4-14)10(13)15-16-9/h1-3H

InChI Key

KTVKACXYWBBHLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)I)C#N

Origin of Product

United States

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